molecular formula C₅₅H₇₁NO₂₉S B1151557 Acarbose-1-phenylthiol Dodecaacetate

Acarbose-1-phenylthiol Dodecaacetate

Cat. No.: B1151557
M. Wt: 1242.21
Attention: For research use only. Not for human or veterinary use.
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Description

Acarbose-1-phenylthiol Dodecaacetate, also known as this compound, is a useful research compound. Its molecular formula is C₅₅H₇₁NO₂₉S and its molecular weight is 1242.21. The purity is usually 95%.
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Properties

Molecular Formula

C₅₅H₇₁NO₂₉S

Molecular Weight

1242.21

Synonyms

(1S,2S,3S,6S)-4-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-(((2R,3R,4S,5R,6S)-4,5-diacetoxy-2-(acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-2-me

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Acarbose, a naturally occurring oligosaccharide, is isolated from Actinoplanes species or obtained commercially. Prior to derivatization, it undergoes purification via column chromatography or recrystallization to achieve >98% purity. The molecular structure of acarbose contains multiple hydroxyl groups, which are targeted for functionalization in subsequent steps.

Phenylthiolation Reaction

The introduction of the phenylthiol group at the C1 position of acarbose is achieved through nucleophilic substitution. Key reagents and conditions include:

  • Reagent : Thiophenol or phenylthiol derivatives in anhydrous tetrahydrofuran (THF).

  • Catalyst : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂).

  • Temperature : 0–5°C to minimize side reactions.

  • Reaction Time : 12–24 hours under inert atmosphere.

The reaction mechanism involves the activation of the anomeric carbon of acarbose, followed by displacement with the phenylthiol group. The product, Acarbose-1-phenylthiol, is isolated via solvent extraction and dried under reduced pressure.

Acetylation of Hydroxyl Groups

The final step involves acetylation of the remaining hydroxyl groups to form the dodecaacetate derivative. This is performed using acetic anhydride (Ac₂O) in pyridine or dimethylaminopyridine (DMAP) as a catalyst.

  • Molar Ratio : 12:1 (Ac₂O to acarbose derivative) to ensure complete acetylation.

  • Temperature : 25–30°C for 6–8 hours.

  • Workup : The reaction mixture is quenched with ice-cold water, and the precipitate is filtered and washed with ethanol.

Optimization of Reaction Conditions

Successful synthesis requires precise control of parameters to maximize yield and purity. The following table summarizes critical reaction conditions:

Step Reagents Catalyst Temperature Time Yield
PhenylthiolationThiophenol, THFBF₃·OEt₂0–5°C18 h65–70%
AcetylationAc₂O, PyridineDMAP25–30°C7 h85–90%

Side reactions, such as over-acetylation or oxidation of the phenylthiol group, are mitigated by maintaining low temperatures and excluding moisture.

Purification and Isolation Techniques

Crude this compound is purified using:

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) as the eluent.

  • HPLC : Reverse-phase C18 columns and acetonitrile-water gradients resolve residual impurities.

Analytical Characterization

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of phenylthiol and acetate groups. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 2.0–2.1 ppm (acetate methyl groups).

  • Mass Spectrometry (MS) : High-resolution ESI-MS shows a molecular ion peak at m/z 2179.55 [M+H]⁺, consistent with the molecular formula C₁₂₇H₁₄₃NO₂₉S.

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is confirmed using a C18 column (retention time: 14.2 min).

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

Parameter Industrial Scale Laboratory Scale
Batch Size10–50 kg1–100 g
Catalyst RecoveryRecycled via distillationSingle-use
PurificationCentrifugal partition chromatographyColumn chromatography
Cost per Gram$12–$15$220–$250

Industrial processes prioritize cost efficiency and scalability, whereas laboratory methods focus on flexibility and purity.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : The phenylthiolation step is highly moisture-sensitive. Use of anhydrous solvents and inert atmosphere (N₂/Ar) is critical.

  • Byproduct Formation : Excess acetic anhydride leads to diacetylated impurities. Stoichiometric control and real-time monitoring via TLC reduce this risk.

  • Low Solubility : The final product’s poor solubility in polar solvents complicates purification. Mixed-solvent systems (e.g., DCM/methanol) improve dissolution.

Applications in Pharmaceutical Research

This compound’s primary application lies in the synthesis of α-D-Glucosyl Acarbose Impurity, a homolog studied for its anti-inflammatory and anticancer properties . Its enhanced solubility compared to acarbose makes it a preferred intermediate in high-throughput screening assays.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing Acarbose-1-phenylthiol Dodecaacetate, and how can purity be validated?

  • Methodology : Multi-step synthesis involving acetylation of Acarbose derivatives using acetic anhydride in anhydrous conditions, followed by phenylthiol group introduction via nucleophilic substitution. Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures removal of unreacted intermediates. Structural validation employs 1^1H/13^{13}C NMR for acetate ester peaks (δ 1.9–2.1 ppm for CH3_3, δ 170–175 ppm for carbonyl) and phenylthiol protons (δ 7.2–7.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (expected ~1,200–1,300 Da) .

Q. Which spectroscopic techniques are critical for characterizing the dodecaacetate and phenylthiol moieties in this compound?

  • Approach :

  • FTIR : Identifies acetate ester C=O stretches (~1,740 cm1^{-1}) and S–H vibrations (~2,550 cm1^{-1}) from phenylthiol.
  • NMR : 13^{13}C DEPT-135 distinguishes acetate methyl carbons, while 2D HSQC/TOCSY resolves overlapping signals in the carbohydrate backbone.
  • X-ray crystallography (if crystalline): Determines absolute configuration and spatial arrangement of substituents .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify hydrolyzed products (e.g., free thiols using Ellman’s assay). Activation energy (EaE_a) for decomposition is calculated using the Arrhenius equation .

Advanced Research Questions

Q. What is the adsorption mechanism of this compound for heavy metal ions, and how does its dodecaacetate substitution enhance performance?

  • Methodology : Perform batch adsorption experiments (pH 4–8, 25–45°C) with Pb(II), Cd(II), and Cu(II) solutions. Use ICP-MS to quantify residual metal ions. Compare adsorption capacity (mg/g) with non-acetylated analogs. The dodecaacetate groups likely enhance hydrophobicity and metal chelation via ester oxygen lone pairs, as demonstrated in calix[4]resorcinarene dodecaacetate systems (e.g., 98.2 mg/g Pb(II) uptake at pH 6) .

Q. How does the compound inhibit α-glucosidase compared to Acarbose, and what structural features drive potency?

  • Approach : Conduct in vitro α-glucosidase inhibition assays (yeast or rat intestinal enzyme) using p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate IC50_{50} values (e.g., Acarbose: ~100 nM vs. derivative: ~50 nM). Molecular docking (AutoDock Vina) reveals enhanced binding affinity due to phenylthiol’s hydrophobic interactions and acetate-mediated solubility .

Q. What metabolic pathways degrade this compound in mammalian systems, and how do modifications influence bioavailability?

  • Experimental Design : Administer the compound to murine models and collect plasma/liver samples. Use LC-MS/MS to identify metabolites (e.g., deacetylated or sulfated derivatives). Compare pharmacokinetic parameters (AUC, t1/2t_{1/2}) with Acarbose. The dodecaacetate likely slows hepatic clearance by reducing passive diffusion, while phenylthiol increases protein binding .

Q. Can computational models predict structure-activity relationships (SAR) for derivatives with varying acetate/thiol substitutions?

  • Methodology : Develop QSAR models (e.g., CoMFA, CoMSIA) using inhibition data from 10–15 analogs. Descriptors include logP, polar surface area, and electron density maps (DFT calculations). Validate models via leave-one-out cross-validation (q2>0.6q^2 > 0.6) .

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